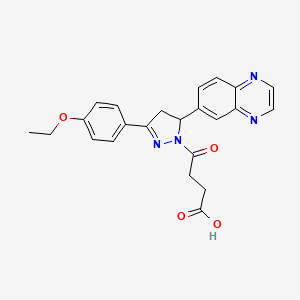

4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

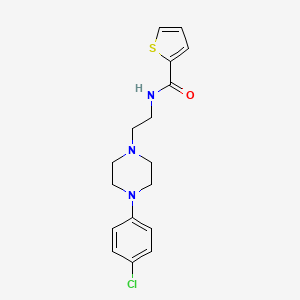

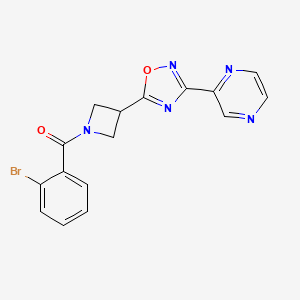

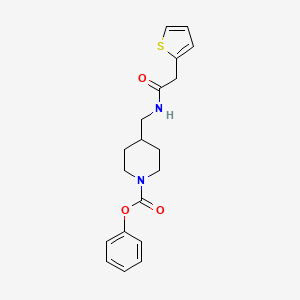

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxalin-6-yl and 4,5-dihydro-1H-pyrazol-1-yl groups would likely contribute to the compound’s rigidity and potentially its ability to participate in pi stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the balance of polar and nonpolar groups .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Quinoxaline derivatives have been extensively explored for their utility in synthesizing novel heterocyclic compounds. For instance, the acid-catalyzed rearrangement of a quinoxaline system with ethyl acetoacetate facilitates the synthesis of benzimidazoles, showcasing a novel method for constructing heterocycles which could have implications in drug discovery and materials science (Mamedov et al., 2011).

Corrosion Inhibition

Quinoxaline-based compounds have been identified as effective corrosion inhibitors, particularly in the protection of metals in acidic environments. Experimental and computational studies of quinoxaline derivatives demonstrate their efficacy in retarding the corrosion rate of mild steel, with insights into the adsorption behavior and protective film formation on metal surfaces (Olasunkanmi & Ebenso, 2019).

Antimicrobial Applications

The antimicrobial potential of quinoxaline derivatives is highlighted through the synthesis of novel compounds with significant activity against various bacterial and fungal strains. This suggests the potential for developing new antibiotics or disinfectants based on quinoxaline frameworks (Holla et al., 2006).

Materials Science and Photovoltaic Applications

In the realm of materials science, quinoxaline derivatives have been investigated for their structural and optical properties, with applications in organic electronics and photodiode fabrication. The photovoltaic properties of these compounds, when used in organic–inorganic photodiode fabrication, demonstrate their potential in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-2-31-17-6-3-15(4-7-17)19-14-21(27(26-19)22(28)9-10-23(29)30)16-5-8-18-20(13-16)25-12-11-24-18/h3-8,11-13,21H,2,9-10,14H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYBXAZDMIFHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2814502.png)

![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)

![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)